2-(Aziridin-2-yl)ethan-1-ol
Description
Significance of Aziridines in Organic Synthesis
Aziridines are versatile and powerful intermediates in organic synthesis, primarily due to their ability to act as precursors for a wide array of more complex nitrogen-containing compounds. researchgate.netbenthamdirect.com Their high reactivity allows them to participate in various chemical transformations, making them essential in the synthesis of pharmaceuticals, natural products, and other biologically significant molecules. solechem.eubas.bg
The importance of aziridines stems from their utility as building blocks for diverse heterocyclic structures. researchgate.netbenthamdirect.com Through ring-opening reactions, they can be converted into amino alcohols, diamines, and other functionalized amines. researchgate.net Furthermore, aziridines can be used in the synthesis of larger heterocyclic systems such as azetidines, imidazoles, pyrazines, and benzodiazepines. researchgate.netbenthamdirect.com The development of stereoselective methods for aziridination has further enhanced their importance, allowing for the synthesis of chiral molecules with high purity. researchgate.net
Inherent Ring Strain and its Chemical Implications
The defining characteristic of the aziridine (B145994) ring is its significant ring strain. solechem.eursc.org The internal bond angles of the three-membered ring are approximately 60°, a considerable deviation from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized atoms. wikipedia.org This angle strain, similar to that in cyclopropane (B1198618) and epoxides, results in a high-energy molecule that is prone to reactions that relieve this strain. rsc.orgwikipedia.org
This inherent strain is the primary driver of the chemical reactivity of aziridines. solechem.eursc.org The strained C-N and C-C bonds are weaker and more susceptible to cleavage. Consequently, aziridines readily undergo nucleophilic ring-opening reactions, where a nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring. researchgate.netwikipedia.org This process is often regioselective and stereoselective, providing a reliable method for introducing new functional groups with defined stereochemistry. rsc.org The high reactivity also allows aziridines to act as precursors for the formation of azomethine ylides, which can then participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic systems. wikipedia.org
| Property | Description | Implication |
| Ring Size | Three-membered ring containing one nitrogen and two carbon atoms. solechem.eu | High ring strain. solechem.eu |
| Bond Angles | Approximately 60°, deviating significantly from the ideal 109.5°. wikipedia.org | Increased potential energy and susceptibility to ring-opening. researchgate.net |
| Reactivity | Highly reactive towards nucleophiles and electrophiles. researchgate.netbenthamdirect.com | Versatile synthetic intermediate for a variety of nitrogen-containing compounds. researchgate.netbas.bg |
Overview of 2-(Aziridin-2-yl)ethan-1-ol as a Synthetic Target and Intermediate
This compound, also known as 2-(2-hydroxyethyl)aziridine, is a bifunctional molecule that combines the reactive aziridine ring with a primary alcohol functional group. nih.govchemspider.com This combination makes it a valuable synthetic intermediate. The aziridine moiety provides a site for nucleophilic attack and ring-opening reactions, while the hydroxyl group can be involved in various transformations such as oxidation, esterification, or etherification.
The synthesis of this compound and its derivatives is an area of active research. One approach involves the reduction of 4-(haloalkyl)azetidin-2-ones with reagents like lithium aluminum hydride, which leads to the formation of 2-(1-alkoxy-2-hydroxyethyl)aziridines. nih.gov Another method describes the synthesis of 2-(3-ethylaziridin-2-yl)ethan-1-ol from an unactivated olefin using hydroxylamine-O-sulfonic acids as the aminating agent. chemrxiv.org
This compound serves as a precursor for more complex molecules. For instance, N-(2-hydroxyethyl)aziridine, an isomer of the title compound, is used in the synthesis of linear poly(ethyleneimine) (LPEI) and copolymers. rsc.org The ability of the aziridine ring to undergo controlled ring-opening allows for the creation of polymers with specific architectures and functionalities.
| Compound Name | CAS Number | Molecular Formula |
| 2-(Aziridin-1-yl)ethan-1-ol | 1072-52-2 | C4H9NO |
| This compound | C4H9NO |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52269-91-7 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-(aziridin-2-yl)ethanol |
InChI |
InChI=1S/C4H9NO/c6-2-1-4-3-5-4/h4-6H,1-3H2 |
InChI Key |
JEXKWCWBXQEJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)CCO |
Origin of Product |
United States |
Synthetic Methodologies for Aziridines and 2 Aziridin 2 Yl Ethan 1 Ol Derivatives
Classical and Contemporary Approaches to Aziridine (B145994) Synthesis
A range of synthetic methods have been developed for the construction of the aziridine ring, from classical intramolecular cyclizations to modern catalytic approaches. These methods offer different levels of stereocontrol and functional group tolerance, providing chemists with a diverse toolbox for accessing these valuable building blocks.
Intramolecular Cyclization from 1,2-Amino Alcohol Precursors
One of the most established methods for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols. This approach involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the adjacent amino group to form the three-membered ring.
The Wenker synthesis , first reported in 1935, is a classic example of this strategy. organic-chemistry.org It typically involves the reaction of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester intermediate, which then undergoes cyclization upon treatment with a base. organic-chemistry.orgchemrxiv.org While effective, the harsh conditions of the original Wenker synthesis, including high temperatures and strong acids and bases, can limit its applicability to substrates with sensitive functional groups. researchgate.net Modifications to the Wenker synthesis have been developed to employ milder conditions, expanding its scope. organic-chemistry.org
Another important method for the cyclization of 1,2-amino alcohols is the Mitsunobu reaction . This reaction allows for the direct conversion of a β-amino alcohol to an aziridine under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). uvic.ca The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. However, the formation of aziridines can sometimes be a competing side reaction when attempting to substitute the hydroxyl group with other nucleophiles under Mitsunobu conditions. ru.nl
These intramolecular cyclization methods could be applied to the synthesis of 2-(Aziridin-2-yl)ethan-1-ol by starting with a suitable 4-amino-1,2-diol precursor, where the primary alcohol is selectively protected.
Direct Nitrene Addition to Olefinic Substrates
The addition of a nitrene, a neutral, electron-deficient nitrogen species, to an alkene is a powerful and atom-economical method for the direct formation of aziridines. sci-hub.ru Nitrenes can be generated from various precursors, including azides and hypervalent iodine reagents. The spin state of the nitrene, either singlet or triplet, influences the stereospecificity of the aziridination reaction. Singlet nitrenes typically add to alkenes in a concerted manner, retaining the stereochemistry of the olefin. rsc.orgorganic-chemistry.org In contrast, triplet nitrenes often react in a stepwise fashion, which can lead to a loss of stereoinformation. researchgate.net
The direct aziridination of an alkene such as but-3-en-1-ol, with appropriate protection of the hydroxyl group, would provide a direct route to a protected form of this compound. A variety of catalysts, often based on transition metals like rhodium, copper, or iron, have been developed to promote nitrene transfer from precursors such as sulfonyl azides or iminoiodinanes, often with high levels of stereocontrol. nih.govresearchgate.netrsc.org
1,3-Dipolar Cycloaddition of Azides and Subsequent Triazole Decomposition
A two-step approach to aziridine synthesis involves the 1,3-dipolar cycloaddition of an azide (B81097) with an alkene to form a triazoline intermediate. msu.educhemrxiv.org This reaction, also known as the Huisgen cycloaddition, is a highly efficient and versatile method for the construction of five-membered heterocyclic rings. chemrxiv.org The resulting triazoline can then be induced to extrude a molecule of dinitrogen, typically through thermal or photochemical decomposition, to yield the corresponding aziridine. mdpi.com
The stability of the triazoline intermediate and the conditions required for its decomposition can vary depending on the substituents on both the azide and the alkene. msu.edu This method offers a pathway to aziridines that are complementary to direct nitrene addition.
Aziridination via Imine Reactivity (e.g., with Diazo Compounds, Iodomethyllithium)
The reaction of imines with various carbon nucleophiles provides another important avenue for the synthesis of aziridines. The aza-Darzens reaction , for instance, involves the reaction of an imine with an α-haloester enolate to form an aziridine-2-carboxylate. clockss.org This method has been extended to include the reaction of imines with diazo compounds in the presence of a Lewis acid or Brønsted acid catalyst. rsc.orgresearchgate.net This approach can be highly diastereoselective, often favoring the formation of cis-aziridines. rsc.org
Alternatively, the reaction of N-sulfonyl imines with iodomethyllithium, generated in situ, provides an efficient route to N-sulfonyl aziridines. nih.gov These methods, starting from an appropriate imine precursor, could be adapted for the synthesis of derivatives of this compound.
Asymmetric Synthesis of Chiral Aziridines
The development of methods for the asymmetric synthesis of chiral aziridines is of significant importance, as these compounds are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products. wikipedia.orgresearchgate.netyoutube.com
Chiral Auxiliary-Mediated Approaches
A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. santiago-lab.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. santiago-lab.com
In the context of aziridine synthesis, chiral auxiliaries can be attached to either the alkene or the imine precursor. For example, in the aza-Darzens reaction, a chiral auxiliary can be incorporated into the ester of the α-haloester or attached to the nitrogen of the imine. rsc.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed to control the stereoselectivity of various carbon-carbon and carbon-nitrogen bond-forming reactions, including aziridination. researchgate.net The steric bulk of the oxazolidinone directs the approach of the incoming reagent, leading to high levels of diastereoselectivity.
For the asymmetric synthesis of a derivative of this compound, one could envision the use of a chiral auxiliary attached to an acrylate (B77674) derivative which is then subjected to an aziridination reaction. Subsequent reduction of the ester and removal of the auxiliary would yield the desired chiral product.
Table 1: Overview of Synthetic Methodologies for Aziridines This table provides representative examples and general observations for the discussed synthetic methods. Yields and selectivities are highly substrate-dependent.
| Method | Precursor(s) | Key Reagents | General Yields | Stereoselectivity | Potential Application for this compound Synthesis |
| Wenker Synthesis | 1,2-Amino alcohol | H₂SO₄, then base | Moderate to Good | Stereospecific (inversion) | Cyclization of a protected 4-amino-1,2-butanediol derivative. |
| Mitsunobu Reaction | 1,2-Amino alcohol | PPh₃, DEAD/DIAD | Good to Excellent | Stereospecific (inversion) | Cyclization of a protected 4-amino-1,2-butanediol derivative under mild conditions. |
| Nitrene Addition | Alkene, Nitrene precursor | Metal catalyst (e.g., Rh, Cu), Azide or Iminoiodinane | Variable | Stereospecific (singlet), Non-stereospecific (triplet) | Direct aziridination of a protected but-3-en-1-ol. |
| Azide Cycloaddition | Alkene, Azide | Heat or Light | Good | Stereospecific | [3+2] cycloaddition with a protected but-3-en-1-ol followed by N₂ extrusion. |
| Aza-Darzens Reaction | Imine, Diazo compound | Lewis or Brønsted acid | Good to Excellent | Often high cis-diastereoselectivity | Reaction of a protected 3-hydroxypropanimine with a diazoacetate, followed by reduction. |
| Chiral Auxiliary | Prochiral substrate with auxiliary | Chiral auxiliary (e.g., Evans oxazolidinone) | Good | High diastereoselectivity | Asymmetric aziridination of an acrylate derivative bearing a chiral auxiliary. |
Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed)
The enantioselective synthesis of aziridines can be achieved through various catalytic methods, broadly categorized into metal-based catalysis and organocatalysis. These approaches aim to control the stereochemistry during the formation of the aziridine ring.
Metal-Catalyzed Aziridination: Transition metals, particularly copper and rhodium complexes, are widely used to catalyze the transfer of a nitrene group to an olefin, forming the aziridine ring. us.es Chiral ligands are employed to induce enantioselectivity. For instance, copper complexes with chiral N,N'-dioxide ligands have been used in the asymmetric addition of nucleophiles to 2H-azirines, yielding chiral aziridines with excellent enantiomeric purity. jchemlett.com Similarly, chiral dirhodium(II) tetracarboxylate catalysts and planar chiral rhodium(III) indenyl catalysts have proven effective for the asymmetric aziridination of alkenes, including unactivated terminal olefins. acs.org The choice of metal and ligand is crucial for achieving high yields and stereoselectivity. jchemlett.comacs.org
Organocatalysis: In recent years, organocatalysis has emerged as a powerful metal-free alternative for asymmetric synthesis. acs.org Chiral organocatalysts, such as phosphoric acids (e.g., VAPOL and VANOL), have been successfully applied in multicomponent asymmetric aziridination reactions. nih.govacs.org These reactions can generate aziridine-2-carboxylic esters from aldehydes, amines, and diazoacetates with high diastereo- and enantioselectivity. nih.govacs.org Another organocatalytic strategy involves the enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular cyclization to yield chiral N-alkyl terminal aziridines with high enantiomeric excess (ee). nih.gov
The following table summarizes representative asymmetric catalytic systems for aziridine synthesis.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantioselectivity (% ee) / Diastereomeric Ratio (dr) |
| Chiral N,N'-dioxide/Cu(II) | 2H-Azirines & Carbon Nucleophiles | Chiral Aziridines | High | Excellent ee |
| Chiral Rh(III) Indenyl Catalyst | Unactivated Terminal Alkenes | Enantioenriched Aziridines | Good | Excellent ee (e.g., 91:9 e.r.) |
| VAPOL/VANOL Phosphoric Acid | Aldehydes, Amines, Diazoacetates | Aziridine-2-carboxylates | up to 94% | up to 96% ee |
| Chiral Pyrrolidine (via α-chlorination) | Aldehydes | N-Alkyl Terminal Aziridines | 50-73% | 88-94% ee |
Biocatalytic Approaches to Chiral Azidoalcohols as Aziridine Precursors
Biocatalysis offers an environmentally benign and highly selective route to chiral intermediates required for aziridine synthesis. nih.govmdpi.com Chiral β-azidoalcohols are key precursors, as they can be readily cyclized to form aziridines. The primary biocatalytic strategy for obtaining these precursors is the kinetic resolution of a racemic mixture of azidoalcohols using enzymes, most commonly lipases. jocpr.com
In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is subjected to acylation (transesterification) in a non-aqueous solvent. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopure alcohol from its acylated counterpart. mdpi.com Lipases such as Pseudomonas cepacia lipase (B570770) (PS-D) have been shown to efficiently catalyze this process, providing γ-azidoalcohols in high enantiomeric excess. researchgate.net The choice of enzyme, acyl donor (e.g., vinyl acetate), and solvent are critical parameters for optimizing both the conversion and the enantioselectivity of the resolution. nih.gov Besides lipases, other enzymes like reductases and dehydrogenases can be used to asymmetrically reduce azido (B1232118) ketones to form chiral azidoalcohols. nih.gov
The table below provides examples of biocatalytic resolutions for producing chiral alcohol precursors.
| Enzyme | Substrate Type | Reaction Type | Product | Enantiomeric Excess (% ee) |
| Pseudomonas cepacia Lipase (PS-D) | Racemic γ-azidoalcohols | Transesterification | Enantiopure γ-azidoalcohols | High |
| Lipase PS (Amano) | Racemic 1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethan-1-ol derivative | Hydrolysis | (S)-Alcohol | >92% (at 30% conversion) |
| Various Lipases | Racemic aryltrimethylsilyl chiral alcohols | Transesterification | (S)-Alcohol and (R)-Acetate | >99% |
Specific Synthetic Pathways for 2-Substituted Aziridines and Related Structures
The construction of the aziridine ring with specific substitution patterns, such as in this compound, requires tailored synthetic strategies.
Synthesis of this compound and its Stereoisomers
While a direct, one-step synthesis of this compound is not prominently documented, its structure, an aziridin-2-yl carbinol, can be synthesized using established methodologies for similar compounds. A practical route involves starting from a chiral precursor, such as an amino acid, to control the stereochemistry.
For instance, a synthetic sequence can commence from a protected L-serine methyl ester. nih.gov The hydroxyl group is converted into a good leaving group (e.g., a mesylate), and subsequent base-induced intramolecular cyclization yields an N-protected aziridine-2-carboxylate. This aziridine ester can then be reacted with a suitable two-carbon nucleophile, such as the Grignard reagent derived from a protected 2-bromoethanol (B42945) (e.g., (2-(trimethylsilyloxy)ethyl)magnesium bromide), to form the desired carbon skeleton. A final deprotection step would yield the target molecule, (S)-2-(Aziridin-2-yl)ethan-1-ol. This approach allows for the preparation of specific stereoisomers based on the chirality of the starting amino acid. nih.gov
Derivatization from Epoxides via Azido Alcohol Intermediates
A robust and widely used method for synthesizing N-unsubstituted aziridines involves a two-step sequence starting from epoxides. illinois.educhem-station.com This pathway is particularly valuable as it often proceeds with high stereospecificity.
Step 1: Epoxide Ring-Opening. The first step is the nucleophilic ring-opening of an epoxide with an azide source, typically sodium azide (NaN₃). organic-chemistry.org This reaction is often catalyzed by a Lewis acid or facilitated by a proton source (e.g., ammonium (B1175870) chloride) to yield a β-azidoalcohol. The reaction is highly regioselective; in terminal epoxides, the azide anion typically attacks the less sterically hindered carbon atom. The ring-opening occurs via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Step 2: Reductive Cyclization. The resulting β-azidoalcohol is then converted to the corresponding aziridine through reductive cyclization. The most common method for this transformation is the Staudinger reaction, which involves treating the azidoalcohol with a tertiary phosphine (B1218219), such as triphenylphosphine (PPh₃). wikipedia.orgorganic-chemistry.org The phosphine reacts with the azide to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to give an iminophosphorane. organicchemistrytutor.com This intermediate undergoes intramolecular cyclization, displacing the hydroxyl group (which may first be activated) and eliminating triphenylphosphine oxide to form the aziridine ring. chem-station.com
The following table illustrates this two-step process with various epoxides.
| Epoxide | Ring-Opening Conditions | Azido Alcohol Intermediate | Cyclization Conditions | Aziridine Product |
| Styrene Oxide | NaN₃, NH₄Cl, MeOH/H₂O | 2-Azido-1-phenylethan-1-ol | PPh₃, THF | 2-Phenylaziridine |
| Propylene Oxide | NaN₃, PEG-400, H₂O | 1-Azidopropan-2-ol | PPh₃, CH₃CN | 2-Methylaziridine |
| Cyclohexene Oxide | NaN₃, CeCl₃·7H₂O, CH₃CN | trans-2-Azidocyclohexan-1-ol | PPh₃, reflux | Cyclohexene imine |
Chemical Reactivity and Transformations of Aziridine Rings in 2 Aziridin 2 Yl Ethan 1 Ol Analogues
Nucleophilic Ring-Opening Reactions
The nucleophilic ring-opening of aziridines is a fundamental transformation that allows for the introduction of a wide range of functional groups. wikipedia.orgresearchgate.net The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the reaction conditions. mdpi.comnih.gov
The ring-opening of aziridines can proceed through different mechanistic pathways, primarily distinguished by whether the reaction occurs under neutral/basic conditions or acidic conditions.
S\N2-type Mechanism: Under neutral or basic conditions, the ring-opening typically follows an S\N2-type mechanism. In this pathway, the nucleophile directly attacks one of the carbon atoms of the aziridine ring, leading to the simultaneous breaking of the carbon-nitrogen bond and the formation of a new bond with the nucleophile. This process results in an inversion of the stereochemistry at the carbon atom that is attacked. The attack generally occurs at the less sterically hindered carbon atom. acs.org
Aziridinium (B1262131) Ion Intermediates: Under acidic conditions, the nitrogen atom of the aziridine ring is first protonated to form a positively charged aziridinium ion. frontiersin.orgmdpi.com This protonation activates the ring, making it more susceptible to nucleophilic attack. The subsequent ring-opening can then proceed through a process that has characteristics of both S\N1 and S\N2 reactions. The nucleophile can attack either of the carbon atoms of the aziridinium ion. The regioselectivity of this attack is influenced by both steric and electronic factors. While the attack often occurs at the less substituted carbon (an S\N2-like characteristic), if one of the carbons can better stabilize a positive charge (e.g., a benzylic or tertiary carbon), the attack may preferentially occur at that more substituted carbon (an S\N1-like characteristic). frontiersin.org
The formation of aziridinium ions can also be achieved using electrophiles other than protons, such as haloalkanes or acyl halides, which react with the lone pair of electrons on the aziridine nitrogen. nih.gov The stability of the resulting aziridinium ion is crucial, as highly reactive ions may quickly react with the counter-anion from the electrophile. nih.govresearchgate.net
The control of regioselectivity—which carbon of the aziridine ring is attacked—and stereospecificity—the stereochemical outcome of the reaction—is a critical aspect of aziridine ring-opening reactions.
Regioselectivity: In S\N2-type reactions under neutral or basic conditions, the nucleophile generally attacks the less sterically hindered carbon atom of the aziridine ring. acs.orgrsc.org Under acidic conditions, the regioselectivity is more complex. The attack can occur at either the less hindered carbon or the carbon that can better stabilize a positive charge. For instance, in the case of a 2-substituted aziridine, the nucleophile can attack at either the C2 or C3 position. The choice of electrophile and the nature of the substituents on the aziridine ring can direct the ring-opening to a specific carbon. frontiersin.org For example, the ring-opening of the same 2-substituted aziridine can be directed to the C3 position (unsubstituted carbon) under certain acidic conditions, while a different functional group on the substituent can direct the attack to the C2 position under similar conditions. frontiersin.org
The substituents on the carbon atoms of the aziridine ring and the group attached to the nitrogen atom play a significant role in the reactivity and regioselectivity of ring-opening reactions.
Carbon Substituents: The steric and electronic properties of substituents on the aziridine ring carbons influence the site of nucleophilic attack. Bulky substituents will sterically hinder attack at the carbon to which they are attached, favoring attack at the other carbon. Electron-withdrawing or electron-donating substituents can also influence the electrophilicity of the ring carbons.
Nitrogen Protecting Groups: The group attached to the aziridine nitrogen has a profound effect on the ring's reactivity. Electron-withdrawing groups, often referred to as "activating groups" (e.g., tosyl, mesyl, acyl groups), increase the electrophilicity of the ring carbons and make the aziridine more susceptible to nucleophilic attack. mdpi.comnih.govnih.gov These activated aziridines can react with a wider range of nucleophiles under milder conditions. nih.gov Conversely, electron-donating groups on the nitrogen ("non-activated" aziridines) decrease the ring's reactivity, and these aziridines are generally inert towards nucleophiles unless an acid or other electrophile is present to activate the ring. nih.govnih.gov The nature of the nitrogen substituent can also influence the barrier to nitrogen inversion, which can be important for the stereochemistry of the aziridine and its reactions. researchgate.netacs.org
The choice of both the electrophile (in the case of activated ring-opening) and the nucleophile is critical in determining the outcome of the reaction.
Electrophiles: As discussed, electrophiles, typically acids or Lewis acids, are used to activate non-activated aziridines by forming an aziridinium ion. nih.gov The nature of the electrophile can influence the regioselectivity of the subsequent nucleophilic attack. For example, different regiochemical outcomes can be observed when using a proton (from HBr) versus a benzyl group (from BnBr) as the electrophile with the same aziridine. mdpi.com
Nucleophiles: The strength and nature of the nucleophile also play a crucial role. Stronger nucleophiles are more likely to react with less reactive, non-activated aziridines, while a broader range of weaker nucleophiles can be employed with activated aziridines. nih.gov The identity of the nucleophile can also impact the regioselectivity of the ring-opening, particularly in cases where the electronic and steric biases of the aziridine are not strongly pronounced.
A wide variety of nucleophiles can be used to open aziridine rings, leading to a diverse array of functionalized amine products. mdpi.comnih.govwikipedia.org
Heteroatomic nucleophiles are commonly employed in aziridine ring-opening reactions.
Amines: The reaction of aziridines with amines (aminolysis) is a direct method for the synthesis of 1,2-diamines. This reaction can often be carried out under mild conditions, sometimes even without a catalyst, particularly with activated aziridines. rsc.orgrsc.org
Alcohols: Alcohols can act as nucleophiles to open aziridine rings, a process known as alcoholysis, to produce β-amino ethers. This reaction is often promoted by the use of a Lewis acid. iitk.ac.inarkat-usa.org
Thiols: Thiols are particularly effective nucleophiles for aziridine ring-opening due to the high nucleophilicity of sulfur. acs.org The reaction with thiols is often highly regioselective, with the attack occurring at the less substituted carbon of the aziridine ring, and can proceed under mild conditions to yield β-amino thioethers. mdpi.comacs.orgnih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines with Heteroatomic Nucleophiles
| Aziridine Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Various Alcohols | Lewis Acid | 1,2-Amino ethers | iitk.ac.in |
| Chiral 2-(1-aminoalkyl)aziridines | Various Thiols | BF₃·Et₂O | (2S,3S)-2-(Alkylthio)alkane-1,3-diamines | acs.org |
| N-Tosyl aziridines | Aromatic Amines | Catalyst and solvent-free | Vicinal-diamines | rsc.org |
| C-glycosyl aziridines | Thiophenol | CH₂Cl₂, Room Temperature | C-glycosyl-aminoethyl sulfide derivatives | mdpi.comnih.gov |
| NH-aziridines | Thiols | Ionic Liquid (BMIM Chloride) | Aminosulfides | tandfonline.com |
Scope of Nucleophiles in Aziridine Ring Opening
Carbonaceous Nucleophiles (e.g., Carbanions, Organometallic Reagents, Electron-Rich Arenes)
The ring-opening of aziridines with carbon-centered nucleophiles is a fundamental strategy for carbon-carbon bond formation, leading to the synthesis of β-functionalized alkylamines. mdpi.com A wide array of carbonaceous nucleophiles, including carbanions, organometallic reagents, and electron-rich aromatic compounds, have been successfully employed for this purpose. researchgate.net The efficiency and regioselectivity of these reactions are often dependent on the nature of the aziridine's substituents, the nucleophile itself, and the reaction conditions. nih.gov
Organometallic reagents are frequently used for the ring-opening of activated aziridines. For instance, organocuprates have been shown to regioselectively open pymisyl-protected 2-methyl-aziridine to produce the corresponding sulfonamides in high yields. nih.gov Similarly, enolates derived from ketones, esters, and amides serve as effective nucleophiles for addition to aziridines, typically resulting in γ-amino carbonyl compounds. nih.gov
The use of neutral, electron-rich arenes and heteroarenes as nucleophiles has also been explored, often requiring Lewis acid catalysis to facilitate the reaction. acs.org An efficient method for the SN2-type ring-opening of substituted N-activated aziridines with electron-rich arenes like 1,3,5-trimethoxybenzene has been developed, yielding 2,2-diaryl/heteroarylethylamines with excellent stereoselectivity. acs.orgresearchgate.net
| Aziridine Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pymisyl-protected 2-methyl-aziridine | Organocuprates | - | β-amino sulfonamides | nih.gov |
| N-activated aziridines | Electron-rich arenes (e.g., 1,3,5-TMB) | Lewis Acid (e.g., Sc(OTf)₃) | 2,2-diarylethylamines | acs.orgresearchgate.net |
| N-tosyl aziridines | Dianions of carboxylic acids | - | γ-aminoacids | nih.gov |
| Activated aziridines | Enolates (from ketones, esters) | - | γ-amino carbonyls | nih.gov |
Catalytic Systems for Controlled Ring-Opening
The development of catalytic systems is crucial for achieving controlled and selective ring-opening of aziridines, which can be challenging to achieve with stoichiometric reagents. mdpi.com Catalysis allows for milder reaction conditions, improved stereochemical control, and enhanced regioselectivity. researchgate.net Lewis acids, transition metals, and organocatalysts have all emerged as powerful tools for this purpose.
Lewis Acid-Mediated Ring Opening
Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, making the ring carbons more electrophilic and susceptible to nucleophilic attack. mdpi.com This activation strategy has been widely used for ring-opening reactions with a variety of nucleophiles. Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the SN2-type ring-opening of N-activated aziridines with electron-rich arenes, providing products in good yields. acs.org
Boron trifluoride etherate (BF₃•OEt₂) is another commonly used Lewis acid catalyst, particularly for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov In some cases, cooperative Lewis acid catalysis, using a combination of two different Lewis acids, can lead to enhanced reactivity and enantioselectivity. For example, a system combining (salen)Co and an achiral Ti(IV) co-catalyst has been developed for the enantioselective fluoride ring-opening of meso-N-picolinamide-protected aziridines. thieme-connect.com Computational studies suggest that the Lewis acid-catalyzed reaction proceeds through a transition state that can be stabilized by unconventional hydrogen bonding interactions. nih.gov
Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed)
Transition metal catalysis offers a robust and versatile approach for the regioselective and stereospecific ring-opening of aziridines. mdpi.comresearchgate.net Palladium catalysts, in particular, have been extensively studied for their ability to catalyze cross-coupling reactions between aziridines and various carbon nucleophiles. mdpi.com These reactions often proceed via an SN2-type oxidative addition of the Pd(0) complex to the aziridine ring, followed by transmetalation and reductive elimination. acs.org This mechanism typically results in stereoinversion at the carbon center undergoing substitution. acs.org
Palladium-catalyzed reactions have been successfully applied to the synthesis of various amine derivatives. For example, the palladium-catalyzed addition of arylboronic acids to vinyl aziridines provides access to E-selective allylic amines. mdpi.com In addition to palladium, other transition metals like nickel and copper have also been utilized in aziridine ring-opening reactions. researchgate.netmdpi.com For instance, copper catalysis has been employed for the borylative ring-opening of specific N-(2-picolinoyl)-aziridines with bis(pinacolato)diboron. mdpi.comnih.gov
| Metal Catalyst | Nucleophile | Aziridine Substrate | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Arylboronic acids | Vinyl aziridines | High E-selectivity for allylic amines | mdpi.com |
| Palladium | Organoboronic acids | Substituted aziridines | SN2-type ring opening | mdpi.com |
| Copper | Bis(pinacolato)diboron (B₂pin₂) | N-(2-picolinoyl)-aziridines | Regioselective C-B bond formation | mdpi.comnih.gov |
| Nickel | - | - | Directed Negishi coupling | researchgate.net |
Organocatalytic Activation
Organocatalysis provides a metal-free alternative for the activation and ring-opening of aziridines. rsc.org This approach often relies on the use of small organic molecules to catalyze the reaction, offering advantages in terms of cost, toxicity, and environmental impact. Chiral organocatalysts can also be employed to achieve asymmetric transformations.
For example, the organocatalytic ring-opening of N-tosyl protected aziridines with β-ketoesters has been developed using chiral phase-transfer catalyst (PTC) conditions, leading to optically active aminoethyl functionalized compounds with high enantiomeric excess (up to 99% ee). rsc.org N-heterocyclic carbenes (NHCs) have also been investigated as organocatalysts for the ring-opening polymerization of N-tosyl aziridines, providing a metal-free route to well-defined poly(aziridine)s. rsc.orgnih.gov Furthermore, carboxylic acids, in combination with organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can initiate the controlled ring-opening polymerization of N-sulfonyl aziridines. acs.org
Alkylative Aziridine Ring-Opening Reactions
Alkylative aziridine ring-opening is a specific strategy that involves the activation of a non-activated aziridine through N-alkylation. semanticscholar.orgnih.gov Non-activated aziridines, which bear electron-donating groups on the nitrogen, are typically stable and unreactive towards nucleophiles. mdpi.com Activation is achieved by treating the aziridine with an alkylating agent (an electrophile), which forms a more reactive aziridinium ion intermediate. semanticscholar.orgbohrium.com This intermediate is then susceptible to ring-opening by an external nucleophile. mdpi.com
This method allows for the simultaneous introduction of an N-alkyl group and another functional group from the nucleophile at either the α- or β-position of the original aziridine. nih.gov The choice of electrophile and nucleophile is critical, as the counter-anion of the electrophile can sometimes compete with the external nucleophile in the ring-opening step. mdpi.comsemanticscholar.org Successful examples include the alkylation of the aziridine nitrogen with methyl, ethyl, or allyl groups, followed by ring-opening with nucleophiles like acetate and azide (B81097). semanticscholar.org For instance, reacting 2-benzyloxymethylaziridine with ethyl trifluoromethanesulfonate (EtOTf) and sodium acetate (NaOAc) leads to the corresponding N-ethylated ring-opened product. semanticscholar.org
Ring Expansion and Cycloaddition Reactions
The high ring strain of aziridines makes them valuable precursors for ring expansion and cycloaddition reactions, enabling the synthesis of larger, more complex heterocyclic systems. scispace.comresearchgate.net These transformations often proceed through the formation of reactive intermediates like azomethine ylides. scispace.comub.bw
Azomethine ylides can be generated from aziridines either thermally or photochemically and can subsequently undergo [3+2] cycloaddition reactions with various dipolarophiles such as alkenes and alkynes to form five-membered rings like pyrrolidines. scispace.com
Ring expansion reactions provide access to four-, five-, six-, and seven-membered heterocycles. scispace.comub.bw A notable example is the reaction of an aziridine with a vinyl diazoester in the presence of a rhodium catalyst, which generates an aziridinium ylide intermediate. This intermediate can then undergo a pseudo- mdpi.commdpi.com-sigmatropic rearrangement to expand the three-membered ring into a six-membered dehydropiperidine scaffold. springernature.com Similarly, a one-carbon ring expansion of bicyclic methylene aziridines under dirhodium catalysis can produce densely functionalized azetidines in a highly stereocontrolled manner. nih.gov These reactions highlight the utility of aziridines as compact building blocks for constructing diverse and structurally complex heterocyclic frameworks. scispace.comspringernature.com
Formation of Larger Heterocycles (e.g., Pyrrolidines, Piperidines, Azetidines, Oxazolines, Imidazolidines)
The strained three-membered ring of aziridine analogues serves as a versatile building block for the synthesis of larger, more complex azaheterocycles through various ring expansion and annulation strategies. semanticscholar.orgresearchgate.net These transformations often proceed via regioselective ring-opening of the aziridine, followed by intramolecular cyclization. frontiersin.org
Pyrrolidines: The synthesis of pyrrolidine derivatives from aziridines can be achieved through methods such as the regioselective ring-opening of 2-(3-hydroxyalkyl)aziridines. frontiersin.org For instance, an N-tritylaziridine bearing a silylated 3-hydroxyalkyl side chain at the C2 position, when treated with acetic acid, undergoes a regioselective ring-opening at the C3 position to yield an acetate-opened product, which can then be cyclized to form the corresponding pyrrolidine. frontiersin.org
Piperidines: Several strategies exist for expanding aziridine rings to form piperidines. researchgate.net One method involves the alkylative ring-opening of a bicyclic aziridinium ion generated from a 4-hydroxybutylaziridine using an organocopper reagent, which successfully yields 2-alkylsubstituted piperidines. researchgate.net Another approach is the reaction between bicyclic aziridines and rhodium-supported vinyl carbenes, which proceeds through an aziridinium ylide intermediate and a pseudo- ias.ac.inspringernature.com-sigmatropic rearrangement to furnish highly substituted dehydropiperidines. springernature.com Furthermore, chiral (2R)-aziridine-2-carboxylates can be converted into piperidine cores through a key regioselective ring-opening step, providing a route to congeners of alkaloids like pseudoconhydrine. frontiersin.org A palladium-catalyzed [3+3] annulation of an enantiomerically pure aziridine has also been shown to produce a functionalized piperidine, which can be further elaborated to form the indolizidine skeleton. beilstein-journals.org
Azetidines: The one-carbon ring expansion of aziridines to azetidines is a valuable transformation. nih.gov A notable method involves the rearrangement of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines. acs.org This reaction proceeds through the formation of a bicyclic aziridinium ion intermediate, which is then opened by a methanol (B129727) nucleophile. acs.org Additionally, rhodium-catalyzed reactions of N-acyl aziridines with vinyl N-triftosylhydrazones can produce 2-vinyl azetidines through the formation of vinyl carbene and aziridinium ylide intermediates. mdpi.com Azetidines can also be formed from reactions between substituted aziridines and sulfuranes in benzene at room temperature. slideshare.net
Oxazolines: N-acylaziridines are common precursors for oxazolines. The acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to the formation of oxazolines through regiospecific ring opening. ias.ac.in A different approach involves a catalyst-free, electrophilic ring expansion of 2-arylaziridines with alkoxycarbonylketenes, which are generated in situ from alkyl 2-diazo-3-oxoalkanoates via a Wolff rearrangement. nih.gov This reaction, often performed under microwave heating, produces alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. nih.gov
Imidazolidines: Imidazolidine rings can be synthesized via the cycloaddition of aziridines with imines or their precursors. A copper-catalyzed reaction between aziridines and imines provides a diverse range of 2-substituted imidazolidines with high functional group compatibility. frontiersin.orgnih.gov Similarly, isocyanates can react with aziridines under copper catalysis to efficiently yield substituted imidazolidinones. frontiersin.orgnih.gov Mechanistically, the copper catalyst may activate the imine through coordination, facilitating the nucleophilic attack by the aziridine. chemrxiv.org Another method involves the reaction of donor-acceptor type aziridines with 1,3,5-triazinanes in a [3+2] cycloaddition to produce multi-substituted imidazolidines. frontiersin.orgnih.gov
| Target Heterocycle | Synthetic Strategy | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Pyrrolidine | Regioselective ring-opening and cyclization | 2-(3-hydroxyalkyl)aziridine, Acetic acid | frontiersin.org |
| Piperidine | Alkylative ring-opening | 4-hydroxybutylaziridine, Organocopper reagent | researchgate.net |
| Piperidine | [3+3] Ring expansion | Bicyclic aziridine, Rhodium vinyl carbene | springernature.com |
| Azetidine | Rearrangement of substituted aziridine | 2-bromomethyl-2-methylaziridine, Methanol | acs.org |
| Oxazoline | Acid-catalyzed isomerization | N-acylaziridine, H₂SO₄ | ias.ac.in |
| Oxazoline | Electrophilic ring expansion | 2-Arylaziridine, Alkoxycarbonylketene (from diazo compound) | nih.gov |
| Imidazolidine | Copper-catalyzed reaction | Aziridine, Imine, CuBr | frontiersin.orgnih.gov |
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings, and aziridines are effective precursors for the requisite three-atom component. nih.gov Aziridines can function as masked azomethine ylides, which are versatile 1,3-dipoles for these reactions. nih.gov The ring-opening of the aziridine to form the ylide can be triggered by various means, including photochemistry, Lewis acids, or transition metals. nih.govnih.govacs.org
Visible-light photocatalysis offers a rapid and efficient method for generating azomethine ylides from aziridines for [3+2] cycloadditions. nih.gov In this process, an organic photocatalyst absorbs light and engages in two consecutive electron-transfer processes with the aziridine to generate the reactive ylide, which then reacts with a dipolarophile. nih.gov This method is compatible with a wide variety of dipolarophiles, including olefins, aldehydes, and imines, yielding structurally diverse pyrrolidine derivatives with high diastereoselectivity. nih.gov
Lewis acids such as BF₃·OEt₂ can mediate the [3+2] cycloaddition of N-sulfonyl- and N-sulfamoylaziridines with alkenes. acs.org These reactions provide efficient access to 1-azaspiro[4.n]alkanes. acs.org Theoretical calculations suggest that the rate-determining step is the initial C-N bond cleavage of the aziridine to form a 1,3-zwitterionic species. acs.org Copper(I) and Copper(II) complexes are also effective catalysts for such cycloadditions. For example, Cu(I) can catalyze the [3+2] cycloaddition of 2H-azirines to the enol carbon-carbon double bond of certain tetramic acids to form pyrrolo[3,4-b]pyrrole derivatives. nih.gov Similarly, copper catalysts are used in the reaction of aziridines with imines to form imidazolidines, which can be considered a formal [3+2] cycloaddition. frontiersin.org
| Aziridine Type | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Aryl/N-Alkyl Aziridines | Olefins, Aldehydes, Imines | Organic photocatalyst, Visible light | Pyrrolidines | nih.gov |
| N-Sulfonyl/N-Sulfamoyl Aziridines | Alkenes (e.g., methylenecyclopentane) | BF₃·OEt₂, -78 °C | 1-Azaspiroalkanes | acs.org |
| 2H-Azirines | Six-membered cyclic enols | Copper(II) | Pyrrolo-fused heterocycles | nih.gov |
| N-Tosylaziridine | Imines | CuBr, Ligand, 120 °C | Imidazolidines | frontiersin.org |
| Aziridines | Activated Alkynes | Ru(bpy)₃(BF₄)₂, Visible light | Polysubstituted Pyrrolidines | thieme-connect.com |
Wolff Rearrangement and Subsequent Ring Expansion Processes
The Wolff rearrangement is a chemical reaction in which an α-diazocarbonyl compound is converted into a ketene through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The resulting highly reactive ketene intermediate can be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org This rearrangement can be coupled with the reactivity of aziridines to achieve novel ring expansion processes.
A key example is the synthesis of oxazoline derivatives from 2-arylaziridines and alkyl 2-diazo-3-oxoalkanoates. nih.gov In this process, the diazo compound first undergoes a Wolff rearrangement, typically induced by microwave heating, to generate a reactive alkoxycarbonylketene intermediate. nih.gov This ketene then reacts with the aziridine in an electrophilic ring expansion. The aziridine nitrogen attacks the ketene, leading to a zwitterionic intermediate that subsequently cyclizes to afford the five-membered oxazoline ring. nih.gov This method is efficient, activator- and catalyst-free, and has been successfully applied to synthesize various ethyl 2-(oxazolin-2-yl)alkanoates, 2-(oxazolin-2-yl)alkanamides, and 1-(oxazolin-2-yl)alkylphosphonates in good to excellent yields. nih.gov
This synthetic strategy demonstrates a powerful combination of classic rearrangement chemistry with the unique reactivity of strained heterocycles, providing a clean and versatile route to valuable oxazoline structures. nih.gov
Rearrangement Reactions of Aziridine Derivatives
N-Acyl Aziridine Rearrangements
N-acyl aziridines undergo a variety of rearrangement reactions, often promoted by acidic conditions or transition metals, leading to diverse heterocyclic structures. ias.ac.inmdpi.com The specific product formed is highly dependent on the reaction conditions and the structure of the aziridine. ias.ac.in
Under acidic conditions, the rearrangement of N-acyl-2,2-dimethylaziridines can lead to multiple products. ias.ac.in In concentrated sulfuric acid, the reaction yields oxazolines via isomerization. ias.ac.in However, in aqueous sulfuric acid solutions of varying concentrations, a mixture of oxazolines, amidoalcohols (from hydrolysis), and allylamides can be formed. ias.ac.in The formation of these products is explained by the initial protonation of the aziridine, followed by ring-opening to form a carbocation intermediate, which can then be trapped by nucleophiles or undergo elimination. ias.ac.in
The nucleophilicity of the ring nitrogen in chiral 2-acylaziridines can initiate reactions with acid chlorides. bioorg.org This forms an acylaziridinium ion intermediate, which is susceptible to nucleophilic attack. The chloride anion released during the formation of the intermediate opens the ring to yield β-amino-α-chlorocarbonyl compounds. bioorg.org These intermediates can undergo subsequent intramolecular displacement of the chloride to form new heterocycles, such as oxazolidin-2-ones and morpholin-2,3-diones. bioorg.org
Furthermore, titanocene catalysts can achieve the first catalytic, radical ring-opening of N-acylated aziridines. This regioselective reaction proceeds via an electron transfer mechanism and exhibits a broad substrate scope with high functional group tolerance. mdpi.com
Aziridine–Aldimine Isomerization Pathways
Aziridines can be isomerized to form imines (specifically, aldimines if a C-H bond is present at a ring carbon) through transition metal-catalyzed reactions. mdpi.com A notable example is the palladium-catalyzed isomerization of N-tosylaziridines. mdpi.com The proposed mechanism involves the oxidative addition of a Pd(0) catalyst to the C-N bond of the aziridine ring to form a palladacyclic intermediate. This is followed by β-hydride elimination, which opens the ring. Subsequent reductive elimination from the resulting intermediate yields an N-tosylenamine, which then tautomerizes to the thermodynamically more stable imine product. mdpi.com This transformation provides a pathway to access imine functionalities directly from the corresponding strained three-membered heterocycles.
Advanced Spectroscopic and Computational Investigations of Aziridine Systems
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The precise structural determination of aziridine-containing molecules, such as 2-(Aziridin-2-yl)ethan-1-ol, relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and the chemical environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including functionalized aziridines. uobasrah.edu.iq While specific spectral data for this compound is not widely published, analysis of closely related structures, such as (S)-Aziridin-2-yl(diphenyl)methanol, provides a strong basis for predicting its spectral characteristics. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the aziridine (B145994) ring, the ethyl side chain, and the hydroxyl and amine groups. The three protons of the highly strained aziridine ring typically appear in the upfield region of the spectrum. For instance, in (S)-Aziridin-2-yl(diphenyl)methanol, these protons resonate at approximately 1.73 ppm, 1.89 ppm, and 2.94 ppm. nih.gov For this compound, the protons on the ring carbons (C1' and C2') would exhibit complex splitting patterns (diastereotopicity) due to their fixed spatial relationships and coupling to each other and to the adjacent methine proton (C2). The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the ethan-1-ol side chain would appear as multiplets, with the -CH₂- group adjacent to the hydroxyl showing a downfield shift compared to the -CH₂- group attached to the aziridine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbons of the strained aziridine ring are expected to be significantly shielded, appearing at high field (low ppm values). In related aziridin-2-yl methanols, the aziridine ring carbons (CHN) resonate around 22.1 ppm and 37.0 ppm. nih.gov For this compound, two signals would be expected for the ring carbons, a signal for the C2 carbon of the ethyl group, and a downfield signal for the C1 carbon bonded to the electronegative oxygen atom.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. preprints.orgnih.gov
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the ethyl side chain and its attachment to the aziridine ring. For example, cross-peaks would be observed between the protons of the -CH₂-CH₂-OH fragment and between the side-chain protons and the adjacent proton on the aziridine ring.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it, resolving any ambiguities from the 1D spectra.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity / Notes |
|---|---|---|---|
| Aziridine CH₂ | ~1.5 - 2.0 | ~20 - 25 | Complex multiplets (diastereotopic protons) |
| Aziridine CH | ~2.5 - 3.0 | ~35 - 40 | Multiplet |
| N-H | Broad, variable | - | Broad singlet, exchanges with D₂O |
| -CH₂- (adjacent to aziridine) | ~1.6 - 1.9 | ~30 - 35 | Multiplet |
| -CH₂- (adjacent to OH) | ~3.5 - 3.8 | ~60 - 65 | Triplet or multiplet |
| O-H | Broad, variable | - | Broad singlet, exchanges with D₂O |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. chemguide.co.uk For this compound (C₄H₉NO, molecular weight: 87.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 87 under electron ionization (EI) conditions, although it may be weak for alcohols. libretexts.orglibretexts.org
The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways for alcohols and amines would be expected: libretexts.orgyoutube.com
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen atom within the ring or the C-C bond of the side chain attached to the ring would be prominent. Alpha-cleavage next to the hydroxyl group would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z = 56.
Dehydration: Alcohols frequently lose a molecule of water (18 amu), which would produce a peak at m/z = 69 (M-18). youtube.com
Ring Opening: The strained aziridine ring can open, leading to various characteristic fragments. A common fragmentation for aziridines involves the loss of the side chain, leading to a fragment corresponding to the aziridine ring itself.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 87 | [C₄H₉NO]⁺ | Molecular Ion (M⁺) |
| 70 | [C₄H₈N]⁺ | Loss of OH radical (M-17) |
| 69 | [C₄H₇N]⁺ | Dehydration (Loss of H₂O, M-18) |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage (Loss of •CH₂OH) |
| 44 | [C₂H₆N]⁺ | Cleavage of the ethyl group, leaving the aziridine ring. |
| 43 | [C₂H₅N]⁺ | Aziridine ring fragment |
| 31 | [CH₃O]⁺ | Fragment from the hydroxyethyl (B10761427) group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for the N-H, O-H, C-N, C-O, and C-H bonds. libretexts.orglibretexts.org
O-H and N-H Stretching: A prominent, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. libretexts.org Overlapping in this region would be the N-H stretching vibration of the secondary amine in the aziridine ring, which typically appears around 3300-3500 cm⁻¹.
C-H Stretching: Absorptions for C-H stretching in the saturated alkyl portions of the molecule would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org
C-O Stretching: A strong band corresponding to the C-O stretching vibration of the primary alcohol would be present in the 1050-1150 cm⁻¹ region. libretexts.org
N-H Bending: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3200 - 3600 | O-H Stretch | Alcohol | Strong, Broad |
| 3300 - 3500 | N-H Stretch | Aziridine (Amine) | Medium (may overlap with O-H) |
| 2850 - 2960 | C-H Stretch | Alkyl | Medium to Strong |
| 1050 - 1150 | C-O Stretch | Primary Alcohol | Strong |
| ~1250 | C-N Stretch | Aziridine Ring | Medium |
| ~850 - 900 | Ring Vibration | Aziridine Ring | Medium |
Computational Chemistry for Mechanistic Insights and Predictive Studies
Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool to complement experimental studies of aziridine systems. These theoretical approaches provide deep insights into reaction mechanisms, transition states, and the factors governing chemical selectivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of aziridines due to its balance of computational cost and accuracy. DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.
For instance, DFT has been employed to elucidate the catalytic cycle of aziridination reactions. Studies have computed the free-energy pathways for the formation of iron imide intermediates from organic azides and subsequent nitrene transfer to an alkene to form the aziridine ring. rsc.org These calculations can reveal activation barriers, showing, for example, why certain catalysts are more effective or why alkyl azides may have higher activation barriers than aryl azides. rsc.org Similarly, DFT studies on the ring-opening of aziridines can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways or SN1 versus SN2-type mechanisms. vscht.cz By calculating the energies of transition states and intermediates, DFT provides a quantitative understanding of the reaction kinetics and thermodynamics, explaining experimental observations and guiding the development of new catalytic systems. preprints.orglibretexts.org
One of the most significant applications of computational chemistry in aziridine chemistry is the prediction and rationalization of regioselectivity and stereoselectivity in ring-opening reactions. chemguide.co.uklibretexts.org Aziridines, particularly those with substitution at the carbon atoms, can be attacked by nucleophiles at different positions, leading to different constitutional isomers. The stereochemical outcome (inversion or retention of configuration) is also a critical aspect.
Computational studies have shown that the regioselectivity of aziridine ring-opening is highly dependent on the catalyst, the nucleophile, and the substituents on the aziridine ring. nih.gov DFT calculations can model the transition states for nucleophilic attack at each of the aziridine carbons. The calculated activation energies for the competing pathways can then be compared to predict the major product. rsc.org For example, in palladium-catalyzed ring-opening cross-coupling reactions, computational results have demonstrated that the choice of ligand on the palladium catalyst can switch the regioselectivity of the reaction. nih.govchemguide.co.uk These models reveal that subtle non-covalent interactions between the catalyst-ligand complex and the aziridine substrate play a crucial role in stabilizing one transition state over another, thereby controlling the regiochemical outcome. nih.gov This predictive power is essential for designing synthetic routes that yield specific, desired isomers of biologically important amine compounds. chemguide.co.uk
Energy Profiles and Transition State Analysis
Computational studies, including ab initio and Density Functional Theory (DFT) methods, are crucial for investigating the energetics of aziridine systems. acs.orgmdpi.com These studies provide detailed energy profiles for various processes, such as nitrogen inversion and ring-opening reactions, which are characteristic of the strained three-membered aziridine ring. acs.org The significant ring strain energy, estimated at approximately 27 kcal/mol, is a primary driver for the ring-opening reactions that aziridines readily undergo. acs.org
Nitrogen Inversion and Ring Opening: High-level ab initio methods have been employed to study the chemistry of aziridines, locating stationary points for nitrogen inversion on the ground-state potential energy surface and determining the associated energy barriers. acs.org The energetics of the conrotatory ring opening of aziridine to form an immonium ylide has also been a subject of detailed investigation. acs.org Such reactions are fundamental to the synthetic utility of aziridines, allowing for the creation of β-functionalized alkylamines. mdpi.comacs.org
Transition State Analysis in Catalyzed Reactions: Transition metal catalysis plays a significant role in the functionalization of aziridines. mdpi.com Computational studies have been instrumental in elucidating the mechanisms of these reactions. For instance, in the palladium-catalyzed ring-opening of 2-substituted aziridines, the oxidative addition step is identified as the regioselectivity- and stereospecificity-determining step. acs.org DFT calculations on copper-catalyzed borylative ring-opening reactions have shown that the nature of the N-protecting group significantly influences the activation energy of the ring-opening process. mdpi.com For example, an N-(2-picolinoyl) group leads to a lower activation energy compared to N-tosyl or N-mesyl groups. mdpi.com Similarly, computational analysis of palladium-catalyzed borylative ring-opening of 2-arylaziridines has been used to map the free energy profiles and identify the transition states for the key aziridine ring-opening step. researchgate.net
The table below summarizes representative computational data for key energetic barriers in aziridine reactions, illustrating the impact of substituents and catalysts on reaction pathways.
| Reaction / Process | System / Catalyst | Method | Calculated Activation Energy (ΔG‡) / Relative Energy | Reference |
| Ring Opening | N-(2-picolinoyl)-aziridine / Copper Catalyst | DFT | Reference Value | mdpi.com |
| Ring Opening | N-mesyl-aziridine / Copper Catalyst | DFT | +16.3 kJ/mol (relative to picolinoyl) | mdpi.com |
| Ring Opening | N-tosyl-aziridine / Copper Catalyst | DFT | +14.9 kJ/mol (relative to picolinoyl) | mdpi.com |
| Oxidative Addition | 2-Arylaziridine / Pd/P(t-Bu)₂Me | DFT | (Complex energy profiles reported) | acs.orgresearchgate.net |
| Aziridination | Dienyl Carbamate / Metal-free | DFT | (Free energy profile calculated) | researchgate.net |
This table is illustrative, based on data for various aziridine derivatives to show general principles applicable to the aziridine ring system.
Methods for Stereochemical Analysis (e.g., Enantiomeric Excess Determination)
The stereochemistry of aziridine reactions is a critical aspect of their application in asymmetric synthesis. longdom.org Reactions such as nucleophilic ring-opening often proceed with a high degree of stereocontrol, typically via an SN2-like mechanism that results in an inversion of configuration at the carbon center being attacked. acs.orgru.nl The determination of the stereochemical outcome, including the enantiomeric excess (ee) of chiral products, requires specialized analytical techniques.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy is a powerful and accessible method for determining enantiomeric purity. nih.gov This technique can employ chiral solvating agents (CSAs) that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes. These complexes exhibit different NMR spectra, allowing for the differentiation and quantification of the enantiomers. Chiral aziridin-2-yl methanols, which are structurally related to this compound, have proven to be effective CSAs for the enantiodiscrimination of α-racemic carboxylic acids. nih.gov The presence of both NH and OH groups in these molecules is crucial for achieving good recognition through interactions like hydrogen bonding. nih.gov The difference in the chemical shifts (ΔΔδ) for corresponding protons in the two diastereomeric complexes is proportional to the enantiomeric excess. nih.gov
Other Methods: Besides NMR, the stereochemical integrity of aziridine derivatives and their reaction products is often confirmed by other definitive methods. X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry of crystalline compounds. acs.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases, are also standard methods for separating enantiomers and determining their ratios. nih.gov
The following table presents data on the use of an aziridine-based CSA for the enantiomeric excess determination of mandelic acid, showcasing the chemical shift non-equivalence observed in ¹H NMR.
| Analyte | Chiral Solvating Agent (CSA) | Observed Proton | ΔΔδ (ppm) for Enantiomers | Reference |
| Mandelic Acid | (S)-Aziridin-2-yl(diphenyl)methanol | Cα-H | 0.094 | nih.gov |
| Mandelic Acid | (S)-2-Isobutylaziridine | Cα-H | (Poor recognition) | nih.gov |
| Mandelic Acid | N-Trityl-(S)-aziridin-2-yl(diphenyl)methanol | Cα-H | (Inactive) | nih.gov |
This table demonstrates the efficacy of a specific chiral aziridin-2-yl methanol (B129727) as an NMR CSA for determining the enantiomeric composition of a chiral acid.
Applications of Aziridines in Complex Organic Synthesis
Versatile Building Blocks for Advanced Molecular Architectures
Aziridines are recognized as powerful intermediates in organic synthesis due to the high ring strain energy (approximately 27 kcal/mol) of the three-membered ring, which promotes reactions that lead to more stable, open-chain or ring-expanded products. nih.govclockss.org 2-(Aziridin-2-yl)ethan-1-ol embodies this potential, serving as a bifunctional building block. The aziridine (B145994) ring is a latent 1,2-aminoethane synthon, while the hydroxymethyl group offers a site for further chemical modification, such as oxidation, esterification, or conversion to a leaving group.
The utility of such building blocks lies in their ability to introduce nitrogen-containing functionalities into molecules in a controlled manner. klinger-lab.deyoutube.comresearchgate.net The transformation of chiral aziridines, which can be synthesized from readily available precursors like amino acids (e.g., L-serine), allows for the construction of enantiomerically pure complex targets. nih.gov The predictable stereochemical outcome of their ring-opening reactions makes them indispensable in the synthesis of natural products and pharmaceuticals. illinois.edu
Precursors for the Synthesis of β-Functionalized Amines
A primary application of this compound is in the synthesis of β-functionalized amines, specifically 1,3-amino alcohols and their derivatives. This is achieved through the regioselective nucleophilic ring-opening of the aziridine. nsf.govnih.gov For an N-unsubstituted, C2-substituted aziridine, the reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.
Under neutral or basic conditions, nucleophilic attack typically occurs at the less sterically hindered C3 carbon via an SN2 mechanism. This process results in the formation of a 1,3-amino alcohol derivative with inversion of configuration at the center of attack. The general mechanism is outlined below:
Table 1: Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Aziridines
| Attacking Nucleophile (Nu⁻) | Site of Attack | Product Type |
|---|---|---|
| Organometallics (e.g., R₂CuLi) | C3 (less substituted) | β-Amino alcohol derivative |
| Azides (e.g., NaN₃) | C3 (less substituted) | β-Azido amine |
| Halides (e.g., LiBr) | C3 (less substituted) | β-Halo amine |
This table represents the generally observed reactivity for non-activated, 2-substituted aziridines.
In the presence of a Lewis acid, the nitrogen atom is activated, which can alter the regioselectivity. iitk.ac.in Depending on the electronic nature of the substituents, attack may be directed to the C2 carbon. However, for simple alkyl-substituted aziridines like this compound, attack at C3 remains prevalent, leading stereospecifically to β-functionalized amines. nih.goviitk.ac.in
Synthetic Routes to Amino Acids and their Derivatives
This compound is a strategic precursor for the synthesis of non-proteinogenic α- and β-amino acids. The nucleophilic ring-opening of aziridine-2-carboxylates is a well-established method for producing these valuable compounds. scispace.comclockss.org Although this compound possesses a hydroxymethyl group instead of a carboxylate, it can be readily converted to the corresponding aziridine-2-carboxylic acid via a two-step oxidation process (alcohol to aldehyde, then to carboxylic acid).
Once the aziridine-2-carboxylic acid is formed, its ring can be opened by a variety of nucleophiles.
Attack at C3 (β-position): Most nucleophiles, including heteroatoms and many carbon nucleophiles, attack the β-carbon. This reaction pathway leads to the formation of α-substituted-β-amino acids. clockss.org
Attack at C2 (α-position): Certain reagents can promote ring-opening at the α-carbon, which bears the carboxylate group, leading to the synthesis of β-substituted-α-amino acids. scispace.com
This versatility allows for the synthesis of a diverse library of unnatural amino acids by simply varying the nucleophile used in the ring-opening step, providing access to novel peptide and peptidomimetic structures.
Stereoselective Preparation of Diverse N-Heterocycles
The transformation of aziridines into larger, more complex N-heterocycles is a powerful strategy in synthetic chemistry. nih.gov this compound can serve as a linchpin in the stereoselective synthesis of heterocycles such as pyrrolidines, piperidines, and morpholines. nih.govnih.gov The synthetic strategy typically involves a cascade process initiated by the ring-opening of the aziridine, followed by an intramolecular cyclization.
For instance, the aziridine ring can be opened with a nucleophile that contains a latent electrophilic site. After the initial ring-opening, a subsequent intramolecular reaction between the aziridine nitrogen (or the side-chain hydroxyl group) and the newly introduced electrophilic site leads to the formation of a new, larger ring. The stereochemistry of the starting chiral aziridine directly translates into the stereochemistry of the final heterocyclic product, making this a highly stereocontrolled process. nih.gov This method has been successfully applied to the synthesis of biologically active alkaloids and other complex nitrogenous compounds. nih.gov
Utilization as Chiral Ligands or Auxiliaries in Asymmetric Transformations
Enantiomerically pure aziridines, particularly those with additional coordinating groups, are valuable as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.net Optically pure aziridin-2-yl methanols, the class of compounds to which this compound belongs, have been demonstrated to be effective chiral solvating agents (CSAs). nih.gov They can be used for the enantiodiscrimination of α-racemic carboxylic acids through ¹H NMR spectroscopy. The formation of transient diastereomeric complexes between the chiral aziridin-2-yl methanol (B129727) and the enantiomers of the carboxylic acid leads to observable differences in their NMR spectra, allowing for the determination of enantiomeric excess. nih.gov
The effectiveness of these compounds as CSAs relies on the presence of free NH and OH groups, which interact with the carboxylic acid via hydrogen bonding. nih.gov
Table 2: Enantiodiscrimination of Mandelic Acid using (S)-Aziridin-2-yl Methanol Derivatives
| Chiral Solvating Agent (CSA) | ΔΔδ (ppm) for CαH of Mandelic Acid |
|---|---|
| (S)-N-Tritylaziridin-2-yl methanol | Inactive |
Data sourced from a study on aziridin-2-yl methanols as NMR sensors. nih.gov The ΔΔδ value represents the difference in chemical shift between the signals for the R and S enantiomers of mandelic acid.
Furthermore, the bifunctional nature of this compound, with its nitrogen atom and hydroxyl oxygen, makes it a potential bidentate ligand for coordinating with metal centers in asymmetric catalysis. researchgate.netmdpi.com Such ligands can create a chiral environment around a metal catalyst, inducing high enantioselectivity in a variety of chemical transformations. nih.govresearchgate.net
Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com Aziridines are excellent substrates for MCRs due to their ability to be activated and opened by reagents generated in situ. nih.govnih.gov
This compound can participate in such reactions. For example, in a Petasis borono-Mannich reaction, an amine, an aldehyde, and a boronic acid react to form a substituted amine. The aziridine nitrogen of this compound could act as the amine component in this type of transformation. nih.gov
Cascade reactions involving aziridines are also prevalent. A cascade process is a sequence of intramolecular reactions that occur consecutively, often initiated by a single event. The ring-opening of this compound can serve as the trigger for such a cascade, leading to the rapid assembly of complex molecular frameworks from a simple starting material. nih.gov This approach is highly valued for its ability to build molecular complexity efficiently and with high stereocontrol.
Future Research Directions in Aziridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary objective in modern organic synthesis is the development of environmentally benign and efficient methodologies. researchgate.net Future research in aziridine (B145994) synthesis will increasingly prioritize sustainability by exploring greener reaction conditions, atom economy, and the use of safer reagents.
One promising direction is the use of flow chemistry, which offers enhanced safety and scalability compared to traditional batch processes. For instance, a mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME), a green solvent. This method allows for the safe generation of thermally sensitive 2H-azirine intermediates in a microfluidic reactor before their subsequent reaction, overcoming the hazards associated with their transformation under batch conditions. nih.gov
Photochemistry is also emerging as a powerful tool for constructing aziridine derivatives under mild conditions. researchgate.net Light-driven synthetic approaches offer high efficiency and avoid the harsh reagents and conditions often associated with traditional methods. researchgate.net Furthermore, electrochemistry presents an innovative strategy for aziridine synthesis. By electrochemically activating carbon-carbon double bonds, a wider variety of amines can be used to create a broader range of aziridine derivatives than previously possible, avoiding the need for highly reactive and often limited nitrogen-containing reagents. wisc.edunih.gov
Researchers are also focusing on methods that improve atom economy. A notable example is a synthesis route starting from an electron-rich azide (B81097) and an electron-deficient olefin, which produces the aziridine with dinitrogen (N2) as the only byproduct. researchgate.net The continuous development of such methods, which minimize waste and avoid the use of precious metals or harsh oxidants, will be a central theme in the future of aziridine synthesis. researchgate.netresearchgate.net
Exploration of New Catalytic Systems for Enhanced Control Over Transformations
Catalysis is central to achieving high efficiency and selectivity in chemical reactions. The future of aziridine chemistry will heavily rely on the discovery and optimization of new catalytic systems to control stereoselectivity, a crucial aspect for pharmaceutical applications where only one enantiomer of a chiral molecule is often biologically active. rsc.orgtechnologynetworks.com
Significant progress has been made in developing metal-based catalysts for enantioselective aziridination. Chiral rhodium(III) indenyl catalysts have shown remarkable success in the enantioselective aziridination of unactivated terminal alkenes, a class of substrates that has traditionally been challenging. nih.govacs.org By tuning the electronic properties of the catalyst, researchers have achieved high yields and excellent enantioselectivity (up to 95:5 e.r.). nih.govacs.org Similarly, newly designed Ru(CO)salen complexes have proven to be efficient catalysts for the asymmetric aziridination of both conjugated and non-conjugated olefins with low catalyst loadings. rsc.org Copper-based catalysts, particularly those paired with chiral ligands like BINAP and bisoxazoline, have also been instrumental in the catalytic enantioselective aziridination of α-imino esters. rsc.orgrsc.org These systems can selectively produce either cis- or trans-aziridines with good enantioselectivity depending on the ligand used. rsc.orgrsc.org
Beyond transition metals, biocatalysis is a rapidly growing area. Scientists have successfully engineered a bacterial cytochrome P450 enzyme to catalyze highly enantioselective intermolecular aziridination, a reaction with no natural counterpart. nih.gov Through directed evolution, the enzyme's activity was optimized to achieve high enantioselectivity (up to 99% ee) and productivity, demonstrating the power of enzymes to perform synthetically useful, non-natural reactions. nih.gov
| Catalyst System | Substrate Type | Key Advantages |
| Planar Chiral Rh(III) Indenyl | Unactivated Alkenes | High enantioselectivity for challenging substrates. nih.govacs.org |
| Ru(CO)salen Complex | Conjugated & Non-conjugated Olefins | Efficient with low catalyst loadings. rsc.org |
| BINAP–Copper(I) Complexes | α-Imino Esters | High diastereoselectivity for cis-aziridines (up to 72% ee). rsc.orgrsc.org |
| Bisoxazoline–Copper(I) Complexes | α-Imino Esters | Good enantioselectivity for trans-aziridines (up to 69% ee). rsc.orgrsc.org |
| Engineered Cytochrome P450 | Styrenes | High enantioselectivity (up to 99% ee) and productivity. nih.gov |
Investigation of Unprecedented Reactivity Patterns and Rearrangements
The inherent ring strain of aziridines makes them versatile intermediates for synthesizing a wide array of nitrogen-containing compounds. wikipedia.orgnih.gov Future research will continue to uncover novel reactivity patterns and rearrangements, expanding the synthetic utility of these heterocycles. nih.gov
Ring-opening reactions are the most common transformations of aziridines, and transition metal catalysis has enabled new possibilities for regioselective and stereospecific cross-couplings. mdpi.comresearchgate.net For example, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids provides access to allylic amine derivatives with high regioselectivity. mdpi.com Nickel-catalyzed reactions have also been developed for the cross-coupling of N-tosyl aziridines with organozinc reagents and for the reductive carboxylation of aziridines to yield valuable β-amino acids. mdpi.com A key area of future work will be to further control the regioselectivity of these ring-opening reactions, which can be influenced by the choice of catalyst, substrate, and nucleophile. nih.govacs.org
Beyond simple ring-opening, aziridines are precursors for more complex heterocyclic structures through ring-expansion and annulation reactions. nih.gov Copper-catalyzed reactions of aziridines with imines and isocyanates have been developed to synthesize substituted imidazolidines and imidazolidinones, respectively. frontiersin.org In another novel transformation, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved via a highly enantioselective researchgate.netnih.gov-Stevens rearrangement catalyzed by an engineered cytochrome P450 variant. nih.gov This reaction is particularly noteworthy as it overrides the more common cheletropic extrusion pathway of the intermediate aziridinium (B1262131) ylide. nih.gov
The formation and trapping of azomethine ylides from N-substituted aziridines through thermal or photochemical ring-opening represents another fertile ground for discovering new reactions. wikipedia.org These 1,3-dipoles can be trapped in cycloaddition reactions to construct larger, more complex nitrogen heterocycles. wikipedia.org Acyl aziridines have also been shown to rearrange to oxazolines under thermal or acidic conditions with high stereocontrol. researchgate.net The exploration of such unique rearrangements will undoubtedly lead to new and efficient synthetic routes for valuable molecules. nih.govacs.org
| Aziridine Transformation | Reagents/Catalyst | Product Class |
| Reductive Carboxylation | Nickel Catalyst, CO2 | β-Amino Acids mdpi.com |
| [3+2] Cycloaddition | Copper Catalyst, Imines | Imidazolidines frontiersin.org |
| [3+2] Cycloaddition | Copper Catalyst, Isocyanates | Imidazolidinones frontiersin.org |
| researchgate.netnih.gov-Stevens Rearrangement | Engineered Cytochrome P450 | Azetidines nih.gov |
| Thermal Rearrangement | Heat/Acid | Oxazolines researchgate.net |
| Ring-Opening Cross-Coupling | Palladium Catalyst, Organoboronic Acids | Allylic Amines mdpi.com |
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to understand reaction mechanisms, predict outcomes, and rationally design new catalysts and reactions. The application of advanced computational modeling to aziridine chemistry is a key future direction that promises to accelerate discovery.
Computational models, particularly those based on Density Functional Theory (DFT), are being used to elucidate the mechanisms and selectivity of aziridine-forming reactions. For instance, computational studies have provided support for the accepted mechanism of aziridine formation from sulfur ylides and imines, accurately predicting the observed cis/trans selectivities by analyzing the transition state structures. researchgate.net Such insights are crucial for optimizing reaction conditions and developing more selective catalysts.
More recently, computational modeling has been used in a predictive capacity to guide the synthesis of more complex heterocycles. Researchers have successfully used computational models to predict which combinations of alkenes and oximes will react to form four-membered azetidines via a photocatalytic reaction. bioquicknews.commit.edu These models, which calculate factors like frontier orbital energies, allow scientists to prescreen potential substrates, moving away from a trial-and-error approach and toward a more rational design of experiments. mit.edu This predictive power has been shown to be accurate, with experimental results largely matching the computational predictions. mit.edu
The synergy between computational modeling and experimental work will be vital for tackling more complex challenges in aziridine chemistry. digitellinc.com This includes designing catalysts with enhanced selectivity, predicting the feasibility of novel transformations, and understanding the factors that control the divergent reactivity of strained intermediates like aziridinium ylides. acs.orgdigitellinc.com By providing a deeper understanding at the molecular level, computational chemistry will guide the development of the next generation of synthetic methods in this field.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
